N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
This compound features a benzothiadiazole moiety linked via an acetamide bridge to a dihydropyrimidinone core substituted with a 4-methoxyphenyl group. The benzothiadiazole unit is electron-deficient, contributing to π-π stacking interactions in biological systems, while the dihydropyrimidinone scaffold is known for its role in medicinal chemistry, particularly in kinase inhibition and antimicrobial activity . The 4-methoxyphenyl substituent enhances lipophilicity and may influence binding affinity to hydrophobic pockets in target proteins.
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3S/c1-27-13-7-5-12(6-8-13)16-9-18(26)24(11-20-16)10-17(25)21-14-3-2-4-15-19(14)23-28-22-15/h2-9,11H,10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHURNDFWWUVRNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=CC4=NSN=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiadiazole core linked to a dihydropyrimidin moiety, which is known to influence its biological properties. The presence of the methoxyphenyl group enhances lipophilicity, potentially affecting bioavailability and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzothiadiazole core is known for its role in modulating various enzymatic pathways, while the dihydropyrimidin structure contributes to its pharmacological profile.
Anticancer Activity
Recent studies have indicated that derivatives of benzothiadiazole exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A notable case study demonstrated that certain benzothiadiazole derivatives had IC50 values ranging from 3.58 to 15.36 µM against cancer cells, indicating potent activity compared to standard treatments like sorafenib .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| 4a | 3.58 | A549 (Lung) |
| 4f | 15.36 | MDA-MB-231 (Breast) |
| Sorafenib | 0.071 | BRAF Inhibition |
These findings suggest that this compound may also possess similar anticancer properties.
Anti-inflammatory and Antimicrobial Properties
The benzothiadiazole derivatives have been reported to exhibit anti-inflammatory and antimicrobial activities. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and bacterial growth factors. For example, compounds with similar structures have shown effectiveness against various bacterial strains in vitro .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the benzothiadiazole core and the dihydropyrimidin moiety can significantly influence potency and selectivity. Research indicates that:
- Unsubstituted analogues tend to exhibit better cytotoxic effects compared to their substituted counterparts.
- The introduction of hydrophobic groups enhances interaction with target proteins, improving efficacy .
Case Study 1: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated significant apoptosis induction in treated cells compared to controls.
Case Study 2: Inhibition Studies
Another investigation focused on the inhibition of key kinases involved in cancer progression. The compound demonstrated comparable inhibitory effects on BRAF and VEGFR pathways as seen with established inhibitors like sorafenib .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Recent studies have shown that derivatives of benzothiadiazole exhibit promising anticancer properties. For instance, compounds structurally related to N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide have demonstrated selective cytotoxicity against various cancer cell lines. The compound's mechanism may involve the inhibition of key enzymes involved in cell proliferation and survival pathways.
Antiviral Properties:
This compound has also been identified as a potential inhibitor of SARS-CoV-2 3CLpro, an essential enzyme for viral replication. It exhibits an IC50 value indicative of its potency against the virus, making it a candidate for further development as an antiviral agent .
Pharmacological Applications
Enzyme Inhibition:
The compound has been studied for its inhibitory effects on various enzymes relevant to disease states. For example, it has shown activity against α-glucosidase and acetylcholinesterase, which are targets for managing diabetes and Alzheimer's disease respectively. The enzyme inhibition profile suggests potential therapeutic applications in these areas .
Antimicrobial Activity:
Research indicates that derivatives related to this compound exhibit antimicrobial properties against a range of pathogens. In vitro studies have reported significant inhibitory effects against bacterial strains, highlighting the compound's potential as a lead structure for developing new antibiotics .
Biotechnology Applications
Synthesis of Novel Compounds:
The versatility of this compound as a precursor in synthetic chemistry allows for the creation of a library of derivatives with diverse biological activities. Its reactivity with various reagents facilitates the synthesis of complex heterocyclic systems that can be screened for biological activity .
Molecular Docking Studies:
In silico studies using molecular docking techniques have been employed to predict the binding affinity and interaction profiles of this compound with target proteins. Such studies are crucial for understanding its mechanism of action and guiding further modifications to enhance efficacy and selectivity .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Scaffolds
- Benzothiadiazole vs. Benzoxazinone (): The compound in replaces benzothiadiazole with a benzoxazinone core. The synthesis in achieved higher yields (exact % unspecified) using caesium carbonate and DMF under mild conditions , whereas benzothiadiazole derivatives often require harsher reagents (e.g., POCl₃ for cyclization).
- Dihydropyrimidinone vs. Thiazolidinone (): Thiazolidinone derivatives (e.g., compounds in ) exhibit distinct conformational flexibility due to the five-membered ring, which may enhance binding to enzymes like aldose reductase. In contrast, the dihydropyrimidinone core in the target compound offers a rigid, planar structure, favoring interactions with flat binding sites (e.g., ATP pockets in kinases) .
Substituent Effects
- 4-Methoxyphenyl vs. 4-Cyanophenyl (): The 4-methoxyphenyl group in the target compound increases electron density and lipophilicity compared to the electron-withdrawing 4-cyanophenyl group in . This difference could alter metabolic stability: methoxy groups are prone to demethylation, while cyano groups may enhance resistance to oxidation .
Acetamide Linker vs. β-Chloroenaldehyde (): The acetamide bridge in the target compound provides hydrolytic stability, whereas the β-chloroenaldehyde derivative in is reactive toward nucleophiles (e.g., amines), enabling rapid derivatization but limiting in vivo stability .
Q & A
Q. How to address conflicting NMR and X-ray data on tautomeric forms of the dihydropyrimidinone core?
- Methodological Answer :
- Variable Temperature NMR : Conduct 1H NMR at −40°C to slow tautomer interconversion and observe distinct proton environments .
- Neutron Diffraction : Resolve hydrogen positions unambiguously (as performed in for analogous pyrazol-4-yl acetamides) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
